molecular formula C13H15NO4 B14075446 (E)-3-(3-Amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid

(E)-3-(3-Amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid

Cat. No.: B14075446
M. Wt: 249.26 g/mol
InChI Key: WIRNOLSJSIGNMW-UHFFFAOYSA-N
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Description

(E)-3-(3-Amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound that features a complex structure with both amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-Amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-(3-methoxy-3-oxopropyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically involve heating the mixture under reflux in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-Amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted phenylacrylic acids.

Scientific Research Applications

(E)-3-(3-Amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (E)-3-(3-Amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the methoxy and carbonyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(3-methoxy-3-oxopropyl)benzoic acid
  • 3-Amino-4-(3-methoxy-3-oxopropyl)phenylacetic acid
  • 3-Amino-4-(3-methoxy-3-oxopropyl)phenylpropionic acid

Uniqueness

(E)-3-(3-Amino-4-(3-methoxy-3-oxopropyl)phenyl)acrylic acid is unique due to its specific structural configuration, which allows for distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups provides versatility in its applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

3-[3-amino-4-(3-methoxy-3-oxopropyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H15NO4/c1-18-13(17)7-5-10-4-2-9(8-11(10)14)3-6-12(15)16/h2-4,6,8H,5,7,14H2,1H3,(H,15,16)

InChI Key

WIRNOLSJSIGNMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C=C(C=C1)C=CC(=O)O)N

Origin of Product

United States

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